molecular formula C9H8N4 B1378698 2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile CAS No. 1379336-58-9

2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile

Cat. No. B1378698
M. Wt: 172.19 g/mol
InChI Key: CBFUQOZEBASVOV-UHFFFAOYSA-N
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Description

“2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile” is a chemical compound with the molecular formula C9H8N4. It has a molecular weight of 172.19 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Antimicrobial Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,2,3-triazole hybrids with amine-ester functionality have been synthesized and tested for their antimicrobial activities .
  • Methods of Application : This synthesis involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
  • Results : Moderate to excellent activity was observed from majority of the compounds against the tested strains. Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

Biological Application

  • Scientific Field : Organic Synthesis, Chemical Biology
  • Summary of Application : 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
  • Methods of Application : The synthesis of 1,2,3-triazoles involves various synthetic approaches, especially the popular click chemistry approach .
  • Results : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-1-methylbenzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-13-7-4-2-3-6(5-10)8(7)12-9(13)11/h2-4H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFUQOZEBASVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2N=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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